(4-Bromo-2-chlorophenyl)methanol

Physicochemical characterization Purification optimization Isomer differentiation

Researchers constructing the Selumetinib pharmacophore (MEK IC₅₀ 14 nM) require the exact 4-bromo-2-chloro isomer-alternative positional isomers disrupt critical binding interactions and deviate from patent-specified routes. • Orthogonal reactivity: para-Br undergoes selective Suzuki coupling while ortho-Cl is preserved for downstream transformations, reducing synthetic step count. • Patent-route compliant: mandatory intermediate in WO2008/51826 A2, EP2311826 A2, and US2013/109639 A1. • Identity-confirmed single isomer: diagnostic boiling point (297.9 °C) differs measurably from the 3-chloro isomer (307.0 °C), enabling unambiguous identification in complex mixtures.

Molecular Formula C7H6BrClO
Molecular Weight 221.478
CAS No. 185315-48-4
Cat. No. B599020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-chlorophenyl)methanol
CAS185315-48-4
Molecular FormulaC7H6BrClO
Molecular Weight221.478
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CO
InChIInChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
InChIKeyPAQVZCDJJABVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Bromo-2-chlorophenyl)methanol (CAS 185315-48-4): Core Physicochemical and Reactive Identity


(4-Bromo-2-chlorophenyl)methanol (CAS 185315-48-4) is a halogenated benzyl alcohol building block with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol . Characterized by a para-bromo and ortho-chloro substitution pattern relative to the hydroxymethyl group, this compound exhibits a predicted density of 1.685 ± 0.06 g/cm³ and a predicted boiling point of 297.9 ± 25.0 °C . The specific 4-bromo-2-chloro arrangement imparts distinct reactivity and physicochemical properties that differentiate it from its positional isomers and other halogenated benzyl alcohols in both synthetic and biological contexts.

Why (4-Bromo-2-chlorophenyl)methanol Cannot Be Casually Substituted with Isomers or Other Halogenated Benzyl Alcohols


While many halogenated benzyl alcohols share the same empirical formula (C₇H₆BrClO) and nominal functional groups, their physical properties and reactivity diverge substantially based on halogen substitution pattern. The relative positioning of bromine and chlorine atoms alters boiling point, melting behavior, LogP, and downstream coupling efficiency—rendering direct substitution without re-optimization risky in established synthetic routes . Moreover, the (4-bromo-2-chlorophenyl) scaffold is specifically embedded in clinically validated pharmacophores (e.g., Selumetinib) where even minor positional shifts can ablate target binding affinity . The quantitative evidence below demonstrates precisely where this specific substitution pattern delivers measurable differentiation.

(4-Bromo-2-chlorophenyl)methanol: Quantified Differentiation Against Closest Analogs and Alternatives


Comparative Boiling Point Differentiation: (4-Bromo-2-chlorophenyl)methanol vs. Positional Isomers

The 4-bromo-2-chloro substitution pattern yields a measurably lower boiling point compared to the 4-bromo-3-chloro isomer, directly impacting distillation-based purification and handling protocols. (4-Bromo-2-chlorophenyl)methanol exhibits a predicted boiling point of 297.9 ± 25.0 °C at 760 mmHg, whereas the 3-chloro positional isomer ((4-Bromo-3-chlorophenyl)methanol, CAS 120077-68-1) shows a higher predicted boiling point of 307.0 ± 27.0 °C under identical conditions . This ~9 °C difference, while modest, is analytically significant for separation from synthetic byproducts and for establishing compound identity via physical constants.

Physicochemical characterization Purification optimization Isomer differentiation

Solid-State Behavior and Melting Point Contrast: (4-Bromo-2-chlorophenyl)methanol vs. 5-Bromo-2-chloro Isomer

The target compound and its 5-bromo-2-chloro isomer exhibit fundamentally different solid-state behavior at ambient conditions. (4-Bromo-2-chlorophenyl)methanol is described as a solid at room temperature but lacks a sharply defined melting point in available literature—consistent with many halogenated benzyl alcohols that exist as low-melting solids or oils near ambient temperatures . In marked contrast, (5-Bromo-2-chlorophenyl)methanol (CAS 149965-40-2) is reported as a crystalline solid with a well-defined melting point range of 92-96 °C (lit.) . This ~90+ °C differential in solid-liquid transition behavior represents a major operational distinction for weighing, formulation, and recrystallization protocols.

Solid-state characterization Crystallization Handling and storage

Clinical Validation as a Key Pharmacophoric Scaffold: Embedded in FDA-Approved Selumetinib

The (4-bromo-2-chlorophenyl)amino fragment—directly derivable from (4-Bromo-2-chlorophenyl)methanol via functional group interconversion—is a critical pharmacophoric element in Selumetinib (AZD6244, ARRY-142886), an FDA-approved MEK inhibitor. Selumetinib demonstrates high potency with an IC₅₀ of 14 nM against MEK and exhibits selective growth inhibition in B-Raf and Ras mutant cell lines . This clinical validation distinguishes the 4-bromo-2-chloro substitution pattern from positional isomers (e.g., 3-chloro, 5-bromo) that are not embedded in marketed drugs with equivalent target engagement data. While this is class-level inference regarding the methanol precursor itself, the established downstream SAR confirms that the specific halogen arrangement is essential for maintaining the binding conformation required for MEK inhibition.

Medicinal chemistry Drug discovery Pharmacophore validation

Patent-Cited Synthetic Utility: Established as a Key Intermediate in Multiple Patent Families

(4-Bromo-2-chlorophenyl)methanol is explicitly cited as a synthetic intermediate in multiple patent documents, including WO2008/51826 (A2), where it serves as a precursor to 4-bromo-2-chlorobenzaldehyde via oxidation . This patent citation establishes the compound's demonstrated utility in protected intellectual property—a form of validation that alternative isomers lack in equivalent density. The oxidation of this specific isomer to 4-bromo-2-chlorobenzaldehyde (CAS 158435-41-7) is further documented as a downstream intermediate in EP2311826 (A2) and US2013/109639 (A1) . This patent trail confirms that the 4-bromo-2-chloro substitution pattern, rather than other bromo-chloro arrangements, has been selected for industrial process development, implying superior accessibility, yield, or downstream compatibility in established synthetic sequences.

Process chemistry Patent analysis Synthetic intermediate

Optimal Application Scenarios for Procuring (4-Bromo-2-chlorophenyl)methanol (CAS 185315-48-4)


Synthesis of Selumetinib Analogs and MEK Inhibitor Scaffolds

This compound is the preferred starting material for constructing the 4-bromo-2-chlorophenyl pharmacophore present in Selumetinib (IC₅₀ = 14 nM against MEK) . Medicinal chemistry teams developing novel MEK inhibitors or exploring structure-activity relationships around this clinically validated scaffold should procure this specific isomer. Alternative positional isomers (e.g., 4-bromo-3-chloro or 5-bromo-2-chloro) would produce derivatives with altered spatial orientation of halogen substituents, likely disrupting the critical binding interactions established for Selumetinib.

Oxidation to 4-Bromo-2-chlorobenzaldehyde in Patent-Aligned Routes

For process chemists following patent literature that specifies this exact intermediate (e.g., WO2008/51826 A2), procurement of (4-Bromo-2-chlorophenyl)methanol is mandatory . Oxidation using Dess-Martin periodinane or alternative oxidants yields 4-bromo-2-chlorobenzaldehyde—a versatile aldehyde intermediate further cited in EP2311826 A2 and US2013/109639 A1 . Substituting with a different bromo-chloro isomer would deviate from the established patent route and may require re-validation of subsequent steps.

Preparative Chromatography Method Development Requiring Distinct Physicochemical Signatures

Analytical chemists developing separation methods for halogenated benzyl alcohol mixtures should select (4-Bromo-2-chlorophenyl)methanol as a reference standard. Its predicted boiling point (297.9 ± 25.0 °C) differs measurably from the 3-chloro isomer (307.0 ± 27.0 °C), and its melting behavior is distinct from the high-melting 5-bromo-2-chloro isomer (92-96 °C) . These differences provide diagnostic retention time markers in GC and HPLC method development, enabling positive identification and quantification of specific isomers in complex reaction mixtures.

Halogenated Building Block for Suzuki-Miyaura Cross-Coupling

The ortho-chloro and para-bromo arrangement on the phenyl ring creates differential reactivity for sequential cross-coupling reactions. The para-bromo substituent is more reactive toward palladium-catalyzed Suzuki coupling than the ortho-chloro group, enabling selective functionalization at the para position while preserving the chloro substituent for subsequent transformations. This orthogonal reactivity profile distinguishes the 4-bromo-2-chloro isomer from alternatives where both halogens occupy positions with similar oxidative addition kinetics, reducing synthetic step count in complex molecule construction.

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